molecular formula C17H17NO3 B3280419 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene CAS No. 71488-39-6

1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene

Cat. No.: B3280419
CAS No.: 71488-39-6
M. Wt: 283.32 g/mol
InChI Key: OBORWFOXJSEZOZ-FOWTUZBSSA-N
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Description

1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group and a nitrobutenyl group

Preparation Methods

The synthesis of 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene typically involves the following steps:

    Starting Materials: Benzyl alcohol and 4-bromo-1-nitrobut-2-ene.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.

    Procedure: Benzyl alcohol is reacted with 4-bromo-1-nitrobut-2-ene under reflux conditions to form the desired product.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition: The double bond in the nitrobutenyl group can undergo addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium methoxide. Major products formed from these reactions include amines, substituted benzenes, and addition products.

Scientific Research Applications

1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the benzyloxy group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene can be compared with similar compounds such as:

    1-(Benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene: Similar structure but with a different alkyl chain length.

    1-(Benzyloxy)-4-(2-nitroeth-1-en-1-yl)benzene: Similar structure but with a shorter alkyl chain.

    1-(Benzyloxy)-4-(2-nitrohex-1-en-1-yl)benzene: Similar structure but with a longer alkyl chain.

The uniqueness of this compound lies in its specific alkyl chain length and the resulting chemical and physical properties.

Properties

IUPAC Name

1-[(E)-2-nitrobut-1-enyl]-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-16(18(19)20)12-14-8-10-17(11-9-14)21-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBORWFOXJSEZOZ-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C1=CC=C(C=C1)OCC2=CC=CC=C2)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene

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